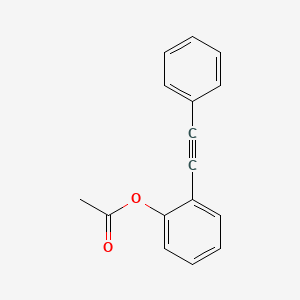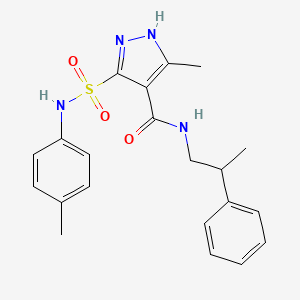
3-methyl-N-(2-phenylpropyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(2-phenylpropyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-phenylpropyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the sulfonamide group via sulfonation reactions.
- Alkylation and acylation reactions to introduce the phenylpropyl and carboxamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-methyl-N-(2-phenylpropyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reagents such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-methyl-N-(2-phenylpropyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors to modulate signal transduction pathways.
Pathways: The compound could influence various biochemical pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
Similar compounds to 3-methyl-N-(2-phenylpropyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide include other pyrazole derivatives with sulfonamide groups. Examples include:
- 3-methyl-N-(2-phenylethyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide.
- 3-methyl-N-(2-phenylpropyl)-5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the phenylpropyl and p-tolylsulfamoyl groups. These features may confer unique biological activities or chemical reactivity compared to other similar compounds.
属性
分子式 |
C21H24N4O3S |
|---|---|
分子量 |
412.5 g/mol |
IUPAC 名称 |
5-methyl-3-[(4-methylphenyl)sulfamoyl]-N-(2-phenylpropyl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C21H24N4O3S/c1-14-9-11-18(12-10-14)25-29(27,28)21-19(16(3)23-24-21)20(26)22-13-15(2)17-7-5-4-6-8-17/h4-12,15,25H,13H2,1-3H3,(H,22,26)(H,23,24) |
InChI 键 |
DYGZDVIQBAXKMK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCC(C)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


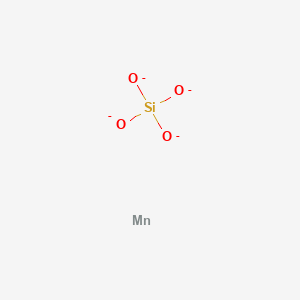
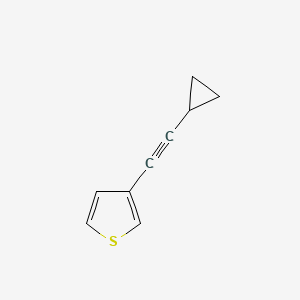

![N-(2-chloro-4-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14112150.png)
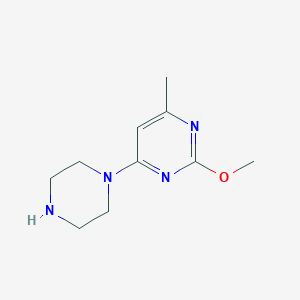
![N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/structure/B14112178.png)
![3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14112186.png)
![3-(4'-Fluorophenyl)benzo[b]thiophene](/img/structure/B14112194.png)
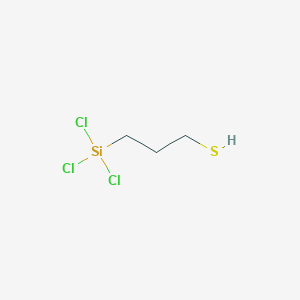
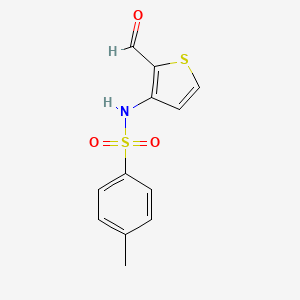
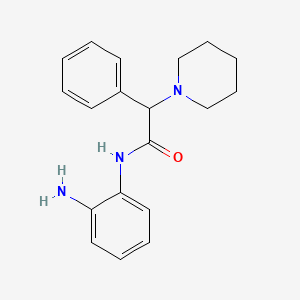
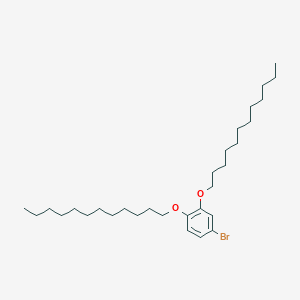
![2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B14112227.png)
